

The Genotoxic and Cytotoxic Profile of Disperse Red 177: A Technical Overview

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Compound of Interest

Compound Name: Disperse Red 177

Cat. No.: B3427282

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature containing specific data on the genotoxic and cytotoxic effects of **Disperse Red 177** is exceptionally limited. This guide provides a comprehensive summary of the available information for **Disperse Red 177** and leverages data from the closely related and more extensively studied azo dye, Disperse Red 1, as a surrogate to illustrate potential toxicological endpoints and methodologies. It is crucial to note that while structurally related, the toxicological profiles of these two compounds may differ.

Introduction to Disperse Red 177

Disperse Red 177 (CAS No. 68133-69-7) is a synthetic monoazo dye belonging to the benzothiazole class.[1][2] It is characterized by its dark red powder form and insolubility in water.[3] Its primary applications are in the dyeing of polyester fibers and textiles, where it is valued for its high dyeing strength and performance.[2] The molecular formula for **Disperse Red 177** is $C_{20}H_{18}N_6O_4S$. [2]

While its industrial use is established, its toxicological profile, particularly concerning genotoxicity and cytotoxicity, remains largely uncharacterized in publicly accessible scientific literature. This guide aims to collate the sparse existing data and provide a framework for its potential assessment based on studies of similar azo dyes.

Physicochemical Properties of Disperse Red 177

A summary of the known physicochemical properties of **Disperse Red 177** is presented in Table 1.

Property	Value	Reference
CAS Number	68133-69-7	[2]
Molecular Formula	C ₂₀ H ₁₈ N ₆ O ₄ S	[2]
Molecular Weight	438.46 g/mol	[2]
Appearance	Dark red powder	[3]
Solubility	Insoluble in water	[3]
Boiling Point	665.8 °C	[2]
Flash Point	356.4 °C	[2]

Ecotoxicological and Biodegradation Data

Information on the direct genotoxic and cytotoxic effects of **Disperse Red 177** in mammalian systems is scarce. However, some data exists regarding its environmental fate. A study by Yen et al. (1989), referenced by Environment Canada, investigated the anaerobic degradation of an azo benzothiazole dye with the same CAS number as **Disperse Red 177**. The study found that the dye undergoes rapid degradation under anaerobic or reducing conditions, with reduction half-life values of 1.9–2.0 days in compacted sediments at room temperature.[1] This degradation is expected to yield substituted aromatic amine constituents.[1] While indicative of its environmental persistence, this does not directly inform on its genotoxic or cytotoxic potential in humans.

Genotoxic and Cytotoxic Effects of Disperse Red 1 (Surrogate Data)

Due to the lack of specific data for **Disperse Red 177**, this section details the genotoxic and cytotoxic effects of the structurally related monoazo dye, Disperse Red 1. These findings may provide insights into the potential hazards of **Disperse Red 177**.

In Vitro Studies

Micronucleus Assay in Human Lymphocytes and HepG2 Cells

Studies have shown that Disperse Red 1 can induce an increase in micronuclei frequencies in both human lymphocytes and the human hepatoma cell line, HepG2, indicating its potential to cause chromosomal damage.[4] A dose-dependent increase in micronuclei formation was observed up to a certain concentration, after which the number of micronuclei decreased at higher doses.[4] No acute toxicity, as measured by the proliferation index, was detected at the tested concentrations in the lymphocyte assay.[4]

Table 2: In Vitro Genotoxicity of Disperse Red 1 in Human Cells

Cell Type	Assay	Concentration Range	Observation	Reference
Human Lymphocytes	Micronucleus	0.2 - >1.0 µg/mL	Dose-dependent increase in micronuclei up to 1.0 µg/mL	[4]
HepG2 Cells	Micronucleus	>0.2 µg/mL	Dose-dependent increase in micronuclei starting at 2.0 µg/mL	[4]

Ames Test (Salmonella typhimurium)

Disperse Red 1 has tested positive in the Salmonella mutagenicity assay, suggesting it can induce gene mutations.[5] The results indicate that it primarily causes frame-shift mutations and that metabolic activation by nitroreductase and O-acetyltransferase enzymes plays a significant role in its mutagenic effect.[5]

Cytotoxicity in HepG2 Cells

While some studies focusing on genotoxicity at lower concentrations did not observe significant cytotoxicity[5], other research has indicated that disperse azo dyes can induce cytotoxic

effects. The specific cytotoxic concentrations and mechanisms for Disperse Red 1 require further elucidation.

In Vivo Studies

Mouse Germ Cell Toxicity

Oral administration of Disperse Red 1 to male mice has been shown to induce both cytotoxic and genotoxic effects in germ cells.^[6] The study observed testicular toxicity, an increased frequency of sperm with abnormal morphology, and decreased fertility.^[6] Furthermore, DNA damage in testis cells was detected at doses of 100 and 500 mg/kg.^[6]

Table 3: In Vivo Genotoxicity and Cytotoxicity of Disperse Red 1 in Mice

Animal Model	Dosing	Organ/Cell Type	Assay	Observation	Reference
Male Mice	Single oral gavage (20, 100, 500 mg/kg)	Germ cells	Sperm morphology, fertility assessment	Increased abnormal sperm, decreased fertility	^[6]
Male Mice	Single oral gavage (100, 500 mg/kg)	Testis cells	Not specified (DNA damage)	Increased DNA damage	^[6]

Experimental Protocols (Based on Surrogate Data for Disperse Red 1)

In Vitro Micronucleus Assay in Human Lymphocytes

- **Cell Culture:** Human lymphocytes are isolated from peripheral blood and cultured in RPMI-1640 medium supplemented with fetal bovine serum and phytohemagglutinin.
- **Exposure:** Cells are exposed to various concentrations of the test compound (e.g., 0.2, 0.5, 1.0, 2.0 µg/mL of Disperse Red 1) for a specified duration. A negative control (culture medium) and a positive control (e.g., mitomycin C) are included.

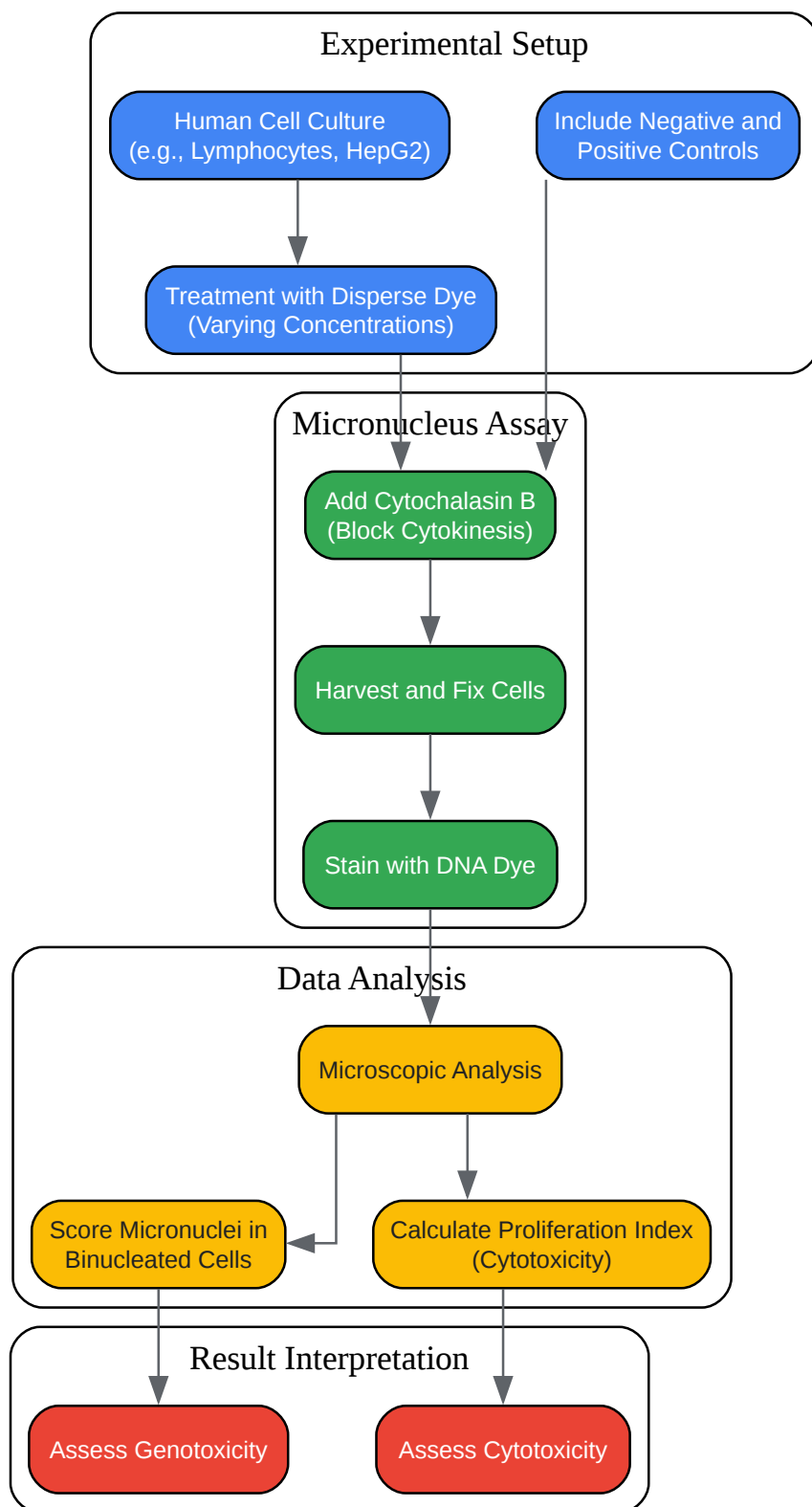
- **Cytochalasin B Treatment:** Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells.
- **Harvesting and Staining:** Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto clean microscope slides and stained with a DNA-specific dye (e.g., Giemsa).
- **Scoring:** The frequency of micronuclei is scored in a predetermined number of binucleated cells (e.g., 1000) for each concentration.
- **Proliferation Index:** The nuclear division index is calculated to assess cytotoxicity.

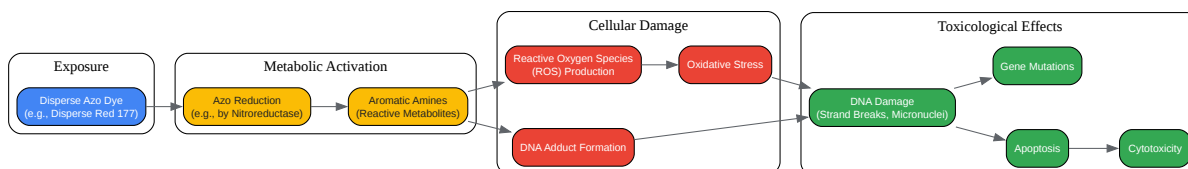
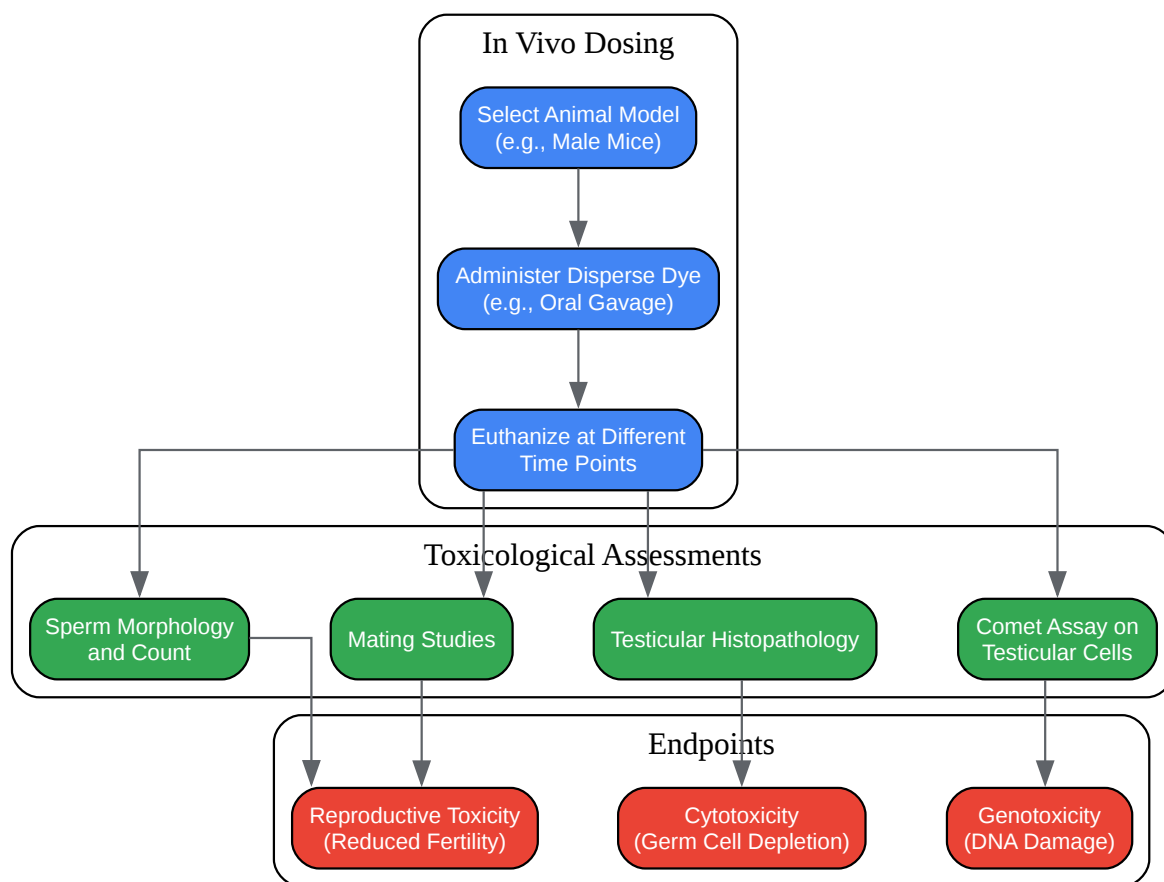
In Vivo Germ Cell Toxicity Assessment in Mice

- **Animals:** Sexually mature male mice are used.
- **Dosing:** The test compound (e.g., Disperse Red 1) is administered via oral gavage at various single doses (e.g., 20, 100, and 500 mg/kg body weight). Control groups receive the vehicle only.
- **Sample Collection:** Animals are euthanized at different time points after treatment (e.g., 8.3, 16.6, and 24.9 days) to assess effects on different stages of spermatogenesis.
- **Sperm Analysis:** Sperm is collected from the epididymis and evaluated for morphology and count.
- **Fertility Assessment:** Treated males are mated with untreated females to assess fertility rates.
- **Histopathology:** Testes are collected, fixed, and processed for histological examination to evaluate for any pathological changes.
- **DNA Damage Assessment:** Testicular cells can be isolated and subjected to assays like the Comet assay to quantify DNA damage.

Visualizations: Workflows and Conceptual Pathways

The following diagrams illustrate common experimental workflows for assessing genotoxicity and a conceptual model for azo dye-induced toxicity.





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